2-(2-Bromo-4-nitrophenyl)acetic acid

Description

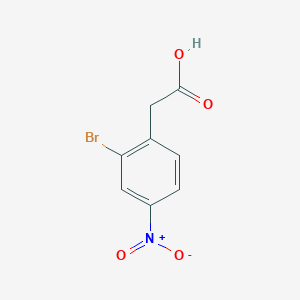

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLSHEHNEIUTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496654 | |

| Record name | (2-Bromo-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66949-40-4 | |

| Record name | (2-Bromo-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-4-nitrophenyl)acetic Acid

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-(2-bromo-4-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The presented methodology is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: Strategic Importance of this compound

This compound is a valuable building block in organic synthesis. Its trifunctionalized aromatic ring, featuring a carboxylic acid moiety, a bromine atom, and a nitro group, offers multiple reaction sites for further chemical elaboration. This strategic positioning of functional groups makes it an attractive precursor for the synthesis of complex heterocyclic systems and other targeted molecules with potential therapeutic applications.

Overall Synthesis Strategy

The most logical and efficient synthetic route to this compound commences with the readily available starting material, 4-nitroaniline. The synthesis unfolds over four key stages, each selected for its reliability, scalability, and mechanistic clarity.

Caption: Overall synthetic workflow.

Stage 1: Regioselective Bromination of 4-Nitroaniline

Objective

To introduce a bromine atom at the ortho position to the amino group of 4-nitroaniline, yielding 2-bromo-4-nitroaniline.

Causality of Experimental Choices

The directing effects of the substituents on the aromatic ring govern the regioselectivity of this electrophilic aromatic substitution. The strongly activating amino group (-NH₂) is an ortho-, para-director, while the strongly deactivating nitro group (-NO₂) is a meta-director. Since the para position is blocked, the incoming electrophile (bromonium ion, Br⁺) is directed to the ortho position relative to the amino group. A copper(II) sulfate catalyst is employed to facilitate the generation of the brominating agent from sodium bromide and a persulfate oxidant, offering a more controlled and practical alternative to using elemental bromine.[1]

Experimental Protocol

-

To a suspension of 4-nitroaniline (1.0 eq) in a 2:1 mixture of acetonitrile and water, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.25 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 7°C in an ice bath.

-

Add sodium bromide (NaBr, 1.8 eq) and sodium persulfate (Na₂S₂O₈, 1.4 eq) simultaneously in three portions over 15 minutes, maintaining the temperature at 7°C.

-

After the addition is complete, continue stirring at 7°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 22 hours.

-

Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-nitroaniline.

| Reagent/Solvent | Molar Ratio | Key Function |

| 4-Nitroaniline | 1.0 | Starting material |

| Copper(II) sulfate pentahydrate | 0.25 | Catalyst for brominating agent generation |

| Sodium bromide | 1.8 | Bromide source |

| Sodium persulfate | 1.4 | Oxidant |

| Acetonitrile/Water (2:1) | - | Solvent system |

| Sodium thiosulfate | - | Quenching agent for excess oxidant |

Stage 2: Diazotization of 2-Bromo-4-nitroaniline

Objective

To convert the primary amino group of 2-bromo-4-nitroaniline into a diazonium salt, a versatile intermediate for subsequent nucleophilic substitution.

Causality of Experimental Choices

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[2] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid.[3] The reaction is performed at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing prematurely.[4]

Experimental Protocol

-

Suspend 2-bromo-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5°C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5°C.

-

Continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes before proceeding to the next stage.

Stage 3: Sandmeyer Cyanation

Objective

To replace the diazonium group with a cyano group, forming 2-(2-bromo-4-nitrophenyl)acetonitrile, through a copper(I)-catalyzed Sandmeyer reaction.

Causality of Experimental Choices

The Sandmeyer reaction is a classic and reliable method for the substitution of an aromatic diazonium group.[5] It proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] Copper(I) cyanide (CuCN) acts as both the source of the cyanide nucleophile and the catalyst. The copper(I) species initiates the reaction by a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[2][5] The aryl radical then reacts with the copper(II) cyanide species to form the desired benzonitrile and regenerate the copper(I) catalyst.

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (or potassium cyanide) in water.

-

Cool the cyanide solution to 0-5°C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Stage 2 to the cyanide solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to approximately 50-60°C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(2-bromo-4-nitrophenyl)acetonitrile can be purified by column chromatography or recrystallization.

Stage 4: Hydrolysis of 2-(2-Bromo-4-nitrophenyl)acetonitrile

Objective

To hydrolyze the nitrile functional group to a carboxylic acid, yielding the final product, this compound.

Causality of Experimental Choices

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[7][8] Acid-catalyzed hydrolysis, using an aqueous solution of a strong acid like sulfuric acid, is often effective.[9] The reaction proceeds through an initial protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[10] This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt under the reaction conditions.[10]

Experimental Protocol

-

To the crude 2-(2-bromo-4-nitrophenyl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

| Parameter | Stage 1: Bromination | Stage 2: Diazotization | Stage 3: Cyanation | Stage 4: Hydrolysis |

| Temperature | 7°C to RT | 0-5°C | 0-5°C then 50-60°C | Reflux |

| Key Reagent | NaBr/Na₂S₂O₈/CuSO₄ | NaNO₂/HCl | CuCN | H₂SO₄/H₂O |

| Intermediate | - | Diazonium salt | Nitrile | Amide (transient) |

| Expected Yield | High | Quantitative (in situ) | Good to High | High |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-precedented method for the preparation of this compound. By understanding the mechanistic underpinnings of each step, from the regioselective bromination and diazotization to the Sandmeyer cyanation and final nitrile hydrolysis, researchers can confidently execute this synthesis and troubleshoot any potential challenges. The self-validating nature of these classic organic transformations ensures a high degree of success for scientists in the pharmaceutical and chemical research sectors.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 3. Sandmeyer Reaction Mechanism - [adda247.com]

- 4. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

A Technical Guide to 2-(2-Bromo-4-nitrophenyl)acetic acid: Properties, Synthesis, and Applications

Abstract

2-(2-Bromo-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative characterized by the presence of bromo and nitro functional groups on the aromatic ring. These substituents significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate in synthetic organic chemistry. Its structural motifs are found in various biologically active compounds, positioning it as a key building block in the development of novel therapeutics, agrochemicals, and materials. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis considerations, and safety protocols, offering a technical resource for professionals in chemical research and development.

Core Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 66949-40-4.[1] The strategic placement of an electron-withdrawing nitro group and a moderately deactivating bromo group on the phenylacetic acid scaffold creates a unique electronic and steric environment, which is fundamental to its chemical behavior.

Chemical Structure

The molecular structure consists of a phenylacetic acid core with a bromine atom at the ortho-position and a nitro group at the para-position relative to the acetic acid moiety.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The properties of this molecule are dictated by its functional groups. The carboxylic acid group imparts acidic properties and potential for hydrogen bonding, while the aromatic system contributes to its solid state and solubility characteristics. Note that experimental data for this specific isomer is limited; therefore, data for the related isomer, 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS: 6127-11-3), is provided for comparison where available.

| Property | Value | Source |

| CAS Number | 66949-40-4 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | O=C(O)CC1=CC=C(--INVALID-LINK--[O-])C=C1Br | [1] |

| Appearance | Off-white to yellow solid (predicted) | [2] |

| Melting Point | 156-160 °C (for isomer 4-Bromo-2-nitrophenylacetic acid) | [3][4] |

| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg (Predicted, for isomer) | [3][4] |

| Density | 1.794 g/cm³ (Predicted, for isomer) | [3][4] |

| XLogP3 | 1.9 (Predicted) | [5] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at 0-8 °C, dry and well-ventilated place | [1][6] |

Synthesis and Reactivity Profile

The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. The specific substitution pattern of this compound requires a regioselective approach.

Synthetic Strategy Overview

A plausible synthetic route would start with 2-bromo-4-nitrotoluene. The key transformation is the conversion of the methyl group to a carboxylic acid with an additional methylene spacer. This is typically achieved via a multi-step sequence involving benzylic bromination, followed by cyanation and subsequent hydrolysis of the nitrile.

Caption: Plausible synthetic workflow for this compound.

Example Protocol: Synthesis of 4-Bromo-2-nitrophenylacetic acid (Isomer)

This protocol, adapted from published patent literature, details the synthesis of the isomeric compound and serves as an illustrative example of the required chemical transformations.[7][8]

Step 1: Benzylic Bromination of 4-Bromo-2-nitrotoluene

-

To a solution of 4-bromo-2-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS).

-

Add a radical initiator, such as benzoyl peroxide or AIBN.

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 4-bromo-2-nitrobenzyl bromide.

Causality: The use of NBS and a radical initiator is a standard method for selective bromination at the benzylic position, which is activated by the aromatic ring, without affecting the ring itself.

Step 2: Cyanation of 4-Bromo-2-nitrobenzyl bromide

-

Dissolve the crude benzyl bromide in a polar aprotic solvent like ethanol or DMSO.

-

Add an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) dropwise, maintaining the temperature with an ice bath due to the exothermic nature of the reaction.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase to yield 4-bromo-2-nitrophenethyl cyanide.

Causality: This is a classic nucleophilic substitution (Sₙ2) reaction where the cyanide ion displaces the bromide. The resulting nitrile is a key precursor to the carboxylic acid.

Step 3: Hydrolysis of 4-Bromo-2-nitrophenethyl cyanide

-

Reflux the nitrile product in a strong acid solution (e.g., 50% aqueous sulfuric acid) or a strong basic solution (e.g., aqueous NaOH followed by acidification).[7]

-

Continue heating until the hydrolysis is complete, which can be monitored by the cessation of ammonia evolution (in basic hydrolysis) or by TLC.

-

If using basic hydrolysis, cool the mixture and carefully acidify with concentrated HCl until a precipitate forms.

-

Filter the solid product, wash with cold water, and dry to obtain 4-bromo-2-nitrophenylacetic acid.[9]

Causality: Both acidic and basic conditions effectively hydrolyze the nitrile functional group first to an amide and then to the corresponding carboxylic acid, completing the synthesis.

Reactivity Profile

-

Carboxylic Acid Group: The acid moiety can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (via an acid chloride or with coupling agents), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

-

Aromatic Ring: The nitro group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution. The bromo group is also deactivating but ortho, para-directing. The combined effect makes further electrophilic substitution challenging. However, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon bonds. The electron-deficient nature of the ring also makes it susceptible to nucleophilic aromatic substitution, potentially displacing the bromine or nitro group under specific conditions.

Spectroscopic and Analytical Characterization

Definitive characterization of this compound relies on a combination of mass spectrometry and spectroscopic methods. While experimental spectra for this specific isomer are not publicly available, a predicted profile can be established based on its structure.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule can be calculated, which are crucial for identification via techniques like LC-MS.

| Adduct | Predicted m/z |

| [M+H]⁺ | 259.95531 |

| [M+Na]⁺ | 281.93725 |

| [M-H]⁻ | 257.94075 |

| [M+NH₄]⁺ | 276.98185 |

| Monoisotopic Mass | 258.94803 Da |

| Data sourced from PubChemLite predictions.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show a complex pattern for the three aromatic protons, likely in the range of δ 7.5-8.5 ppm, with couplings characteristic of a 1,2,4-trisubstituted benzene ring. The methylene (-CH₂-) protons adjacent to the carbonyl and aromatic ring would appear as a singlet around δ 3.8-4.2 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically above δ 10 ppm, and may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected around δ 170-180 ppm. The six aromatic carbons would appear between δ 120-150 ppm, with their exact shifts influenced by the bromo and nitro substituents. The methylene carbon should appear around δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[9]

-

N-O Stretch (Nitro Group): Two strong bands are expected, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically from 500-600 cm⁻¹, would indicate the carbon-bromine bond.

Applications in Research and Development

Substituted nitrophenylacetic acids are valuable building blocks in medicinal chemistry and materials science. The presence of three distinct functional handles—the carboxylic acid, the bromo group, and the nitro group—allows for sequential and orthogonal chemical modifications.

-

Pharmaceutical Synthesis: This class of compounds serves as an intermediate in the synthesis of more complex molecules with potential therapeutic value. The nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic systems or participate in amide bond formations.[10][11] The isomer, 4-bromo-2-nitrophenylacetic acid, is noted for its use in preparing selective TRK inhibitors for cancer therapy and as a raw material for the atypical antipsychotic drug Ziprasidone.[8][12]

-

Agrochemicals: These molecules are used in the formulation of herbicides and pesticides.[13]

-

Dyes and Pigments: The chromophoric nitro group makes these compounds and their derivatives useful in the synthesis of dyes.[10][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The available safety data for related compounds indicates it should be treated as a hazardous substance.

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[2] Avoid breathing dust.[6] Wash hands thoroughly after handling.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles (compliant with EN 166), and a lab coat.[2][14]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

-

-

Storage:

Conclusion

This compound is a synthetically versatile chemical intermediate with significant potential for applications in drug discovery, agrochemicals, and material science. Its reactivity is governed by the interplay of its carboxylic acid, bromo, and nitro functionalities. While detailed experimental data for this specific isomer is sparse, a robust understanding of its properties and reactivity can be derived from established chemical principles and data from closely related isomers. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health hazards. This guide serves as a foundational resource for scientists leveraging this molecule in their research and development endeavors.

References

- 1. This compound 98% | CAS: 66949-40-4 | AChemBlock [achemblock.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C8H6BrNO4) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 8. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 9. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 10. Buy 2-Bromo-4-nitrophenoxyacetic acid | 25300-00-9 [smolecule.com]

- 11. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 12. 4-Bromo-2-nitrophenylacetic acid - Protheragen [protheragen.ai]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(2-Bromo-4-nitrophenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(2-Bromo-4-nitrophenyl)acetic acid, registered under CAS number 66949-40-4, is a substituted phenylacetic acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2] Its trifunctional nature—possessing a carboxylic acid, an aromatic bromo group, and a nitro group—renders it a versatile building block for the synthesis of complex molecular architectures, particularly heterocyclic systems and novel pharmaceutical scaffolds.[1]

The strategic placement of the bromo and nitro substituents on the phenyl ring creates a unique electronic and steric environment. The electron-withdrawing nitro group activates the aromatic ring, while the bromine atom serves as a key functional handle for various cross-coupling and substitution reactions. The acetic acid side chain provides a locus for amide bond formation, esterification, or further elaboration. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and potential applications for researchers in drug discovery and chemical development.

| Property | Value | Source |

| CAS Number | 66949-40-4 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1][3] |

| Molecular Weight | 260.04 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)CC(=O)O | [3] |

| Monoisotopic Mass | 258.94803 Da | [3] |

| Predicted XlogP | 1.9 | [3] |

Part 1: Synthesis and Mechanistic Rationale

While specific peer-reviewed synthetic procedures for this compound are not extensively documented in the literature, a robust and logical synthetic pathway can be proposed based on established organic chemistry principles and published methods for its isomers, such as 4-bromo-2-nitrophenylacetic acid.[5][6] The most direct and industrially scalable approach commences with 2-bromo-4-nitrotoluene.

Proposed Synthetic Pathway

A reliable two-step synthesis is proposed, involving benzylic bromination followed by nucleophilic substitution with cyanide and subsequent hydrolysis. This method is favored over alternatives like the Willgerodt-Kindler reaction, which often requires harsh conditions and can result in lower yields.[7][8]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Representative)

Step 1: Benzylic Bromination to yield 1-Bromo-2-(bromomethyl)-4-nitrobenzene

-

Rationale: The methyl group of 2-bromo-4-nitrotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing aromatic bromination side reactions. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the reaction.

-

Procedure:

-

To a solution of 2-bromo-4-nitrotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzylic bromide. This intermediate is often used in the next step without further purification.

-

Step 2: Cyanation and Hydrolysis to yield this compound

-

Rationale: The benzylic bromide is an excellent substrate for Sₙ2 reactions. Sodium cyanide is used as the nucleophile to introduce the carbon atom required for the carboxylic acid. The resulting nitrile is then hydrolyzed under strong acidic conditions.

-

Procedure:

-

Dissolve the crude 1-bromo-2-(bromomethyl)-4-nitrobenzene from the previous step in a polar aprotic solvent such as DMSO.

-

Add sodium cyanide (NaCN, 1.2 eq) portion-wise, maintaining the temperature below 30°C to control the exotherm.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product, 2-(2-bromo-4-nitrophenyl)acetonitrile, with ethyl acetate.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

-

Heat the mixture to reflux for several hours until hydrolysis is complete.[9]

-

Cool the reaction mixture in an ice bath. The product will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

-

Part 2: Physicochemical Properties and Spectroscopic Characterization

Due to a lack of published experimental data, the following spectroscopic characteristics are predicted based on the known effects of the substituents and analysis of similar structures.

| Data Type | Predicted Characteristics |

| ¹H NMR | Aromatic Protons: Three signals expected in the aromatic region (approx. 7.5-8.5 ppm). A doublet for the proton ortho to the nitro group, a doublet of doublets for the proton between the nitro and bromo groups, and a doublet for the proton ortho to the bromo group. Methylene Protons: A singlet around 4.0 ppm for the CH₂ group adjacent to the aromatic ring and the carboxylic acid. Carboxylic Proton: A broad singlet, typically >10 ppm. |

| ¹³C NMR | Carbonyl Carbon: Signal expected around 175 ppm. Aromatic Carbons: Six distinct signals expected between 120-150 ppm, including two carbons bearing the bromo and nitro substituents. Methylene Carbon: A signal expected around 40 ppm. |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹. N-O Stretch (Nitro Group): Two strong bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹). C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 259 and 261. Fragmentation: Expect loss of COOH (m/z 45), and potentially Br (m/z 79/81). |

Part 3: Reactivity and Applications in Synthesis

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. PubChemLite - this compound (C8H6BrNO4) [pubchemlite.lcsb.uni.lu]

- 4. Acetic acid, 2-bromo-, 4-nitrophenyl ester | C8H6BrNO4 | CID 100667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98% | CAS: 66949-40-4 | AChemBlock [achemblock.com]

- 6. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-(2-Bromo-4-nitrophenyl)acetic acid

Abstract

2-(2-Bromo-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative whose precise biological mechanism of action remains to be fully elucidated. As a valuable intermediate in the synthesis of complex bioactive molecules, understanding its potential cellular effects is of significant interest to the research and drug development community. This technical guide synthesizes the available data on structurally related compounds and its known synthetic applications to propose putative mechanisms of action. We will delve into its relationship with the broader class of phenylacetic acids, its role as a precursor to potent kinase inhibitors, and provide a roadmap for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: The Chemical Identity of this compound

This compound belongs to the phenylacetic acid class of organic compounds, characterized by a phenyl ring attached to an acetic acid moiety.[1] The specific substitutions of a bromine atom at the ortho position and a nitro group at the para position of the phenyl ring create a unique electronic and steric profile that likely dictates its chemical reactivity and biological interactions.

| Property | Value | Source |

| Molecular Formula | C8H6BrNO4 | [2] |

| Molecular Weight | 260.04 g/mol | [2] |

| CAS Number | 66949-40-4 | [2] |

| IUPAC Name | This compound | [2] |

While direct studies on the biological activity of this compound are scarce, its utility as a chemical intermediate provides significant clues to its potential applications and, by extension, its plausible mechanisms of action.

Inferred Mechanisms of Action from Structural Analogs: The Phenylacetic Acid Family

The broader family of phenylacetic acid derivatives encompasses a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. Extrapolating from these well-characterized relatives allows us to formulate initial hypotheses for the mechanism of action of this compound.

Cyclooxygenase (COX) Inhibition: A Plausible Anti-inflammatory Role

A prominent member of the phenylacetic acid family is diclofenac, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.

The structural similarity of this compound to diclofenac suggests that it may also possess COX-inhibitory activity. The acetic acid side chain is a common feature of many NSAIDs and is crucial for their interaction with the active site of COX enzymes.

Hypothesized COX Inhibition Pathway:

Caption: Putative inhibition of the cyclooxygenase (COX) pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: A Potential Metabolic Modulator

Several phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.

Given this precedent, this compound could potentially act as a PPAR agonist, influencing metabolic pathways. This would be a significant avenue of investigation for its potential use in metabolic disorders.

A Key Clue from Synthetic Chemistry: The Link to Tropomyosin Receptor Kinase (TRK) Inhibition

A significant piece of evidence pointing to a potential mechanism of action for this class of compounds is the use of a positional isomer, 4-bromo-2-nitrophenylacetic acid, in the synthesis of GNF-5837. GNF-5837 is a potent and selective pan-Tropomyosin Receptor Kinase (TRK) inhibitor.[7][8][9] TRK receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, when activated by neurotrophins, play a crucial role in neuronal survival and differentiation. However, aberrant TRK signaling, often through gene fusions, is implicated in the growth and proliferation of various cancers.[7]

The fact that a closely related molecule serves as a building block for a TRK inhibitor suggests that the 2-(bromo-nitrophenyl)acetic acid scaffold may be amenable to binding within the ATP-binding pocket of TRK kinases. While this compound itself is unlikely to be a potent inhibitor, it provides a foundational structure from which more active compounds can be derived.

The TRK Signaling Pathway and Inhibition:

Caption: Overview of TRK signaling and the inhibitory action of GNF-5837.

Experimental Protocols for Mechanistic Elucidation

To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a framework for characterizing the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays

The initial step is to assess the direct inhibitory potential of the compound against the hypothesized targets.

Protocol: COX Inhibition Assay (Fluorometric)

-

Reagents and Materials:

-

COX-1 and COX-2 enzymes (purified)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

This compound (dissolved in DMSO)

-

Positive controls (e.g., Diclofenac, Celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and positive controls in assay buffer.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

-

Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding arachidonic acid and the fluorometric probe.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol: TRK Kinase Inhibition Assay (Luminescent)

-

Reagents and Materials:

-

Recombinant TrkA, TrkB, and TrkC kinases

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., GNF-5837)

-

Kinase buffer

-

96-well microplate

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

To a 96-well plate, add the kinase, substrate, and test compound/control.

-

Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the luminescent detection reagents as per the kit manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Cell-Based Assays for Pathway Analysis

To understand the compound's effect in a cellular context, cell-based assays are essential.[10][11][12][13]

Protocol: Western Blot Analysis of Signaling Pathways

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with known TRK fusion or a cell line suitable for studying inflammation).

-

Treat the cells with varying concentrations of this compound for different time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-TRK, phospho-AKT, phospho-ERK for the TRK pathway; COX-2 for the inflammatory pathway).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the results to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow for Mechanistic Elucidation:

Caption: A systematic workflow for determining the mechanism of action.

Target Identification Studies

If the initial assays suggest a novel mechanism of action, unbiased target identification methods can be employed.[14][15][16][17]

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

-

-

Affinity Pulldown:

-

Immobilize the biotinylated probe on streptavidin-coated beads.

-

Incubate the beads with cell lysate to allow the probe to bind to its protein targets.

-

Wash the beads to remove non-specific binders.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and digest them with trypsin.

-

Identify the proteins by mass spectrometry (LC-MS/MS).

-

Conclusion and Future Directions

While the definitive mechanism of action of this compound is yet to be experimentally confirmed, a compelling case can be made for its potential interaction with several key biological pathways based on its structural characteristics and the activities of related molecules. The most promising avenues for investigation are its potential roles as a COX inhibitor, a PPAR agonist, or as a scaffold for the development of TRK kinase inhibitors.

The experimental protocols outlined in this guide provide a clear and logical path forward for researchers to systematically investigate these hypotheses. A thorough characterization of its biological activity will not only shed light on the therapeutic potential of this specific compound but also inform the broader drug discovery efforts that utilize the phenylacetic acid scaffold. Future research should focus on a comprehensive screening against a panel of kinases and other enzymes, followed by in-depth cell-based studies to validate any identified targets and elucidate the downstream cellular consequences.

References

- 1. This compound | C8H6BrNO4 | CID 12404388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98% | CAS: 66949-40-4 | AChemBlock [achemblock.com]

- 3. brainkart.com [brainkart.com]

- 4. [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models (2012) | Pam Albaugh | 113 Citations [scispace.com]

- 9. GNF-5837 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. bio-rad.com [bio-rad.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

Spectroscopic Profile of 2-(2-Bromo-4-nitrophenyl)acetic acid: A Technical Guide for Researchers

This technical guide provides a detailed spectroscopic analysis of 2-(2-Bromo-4-nitrophenyl)acetic acid (CAS No. 66949-40-4), a key intermediate in various synthetic applications. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document serves as a predictive and comparative guide. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with its structural isomers and related analogues, we can construct a reliable and scientifically-grounded spectroscopic profile. This approach is crucial for researchers in compound verification, quality control, and reaction monitoring.

Molecular Structure and Spectroscopic Implications

The structure of this compound, presented below, dictates its spectroscopic characteristics. The key features are:

-

A trisubstituted benzene ring with a bromine atom, a nitro group, and an acetic acid moiety.

-

The substituents create a specific electronic environment, influencing the chemical shifts of the aromatic protons and carbons.

-

The methylene (-CH₂) and carboxylic acid (-COOH) groups will produce characteristic signals in both NMR and IR spectra.

-

The bromine atom introduces a distinctive isotopic pattern in mass spectrometry.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the nitro group and the bromine atom will significantly deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | > 10.0 | Broad Singlet (br s) | N/A | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. |

| Ar-H (H3) | ~8.40 | Doublet (d) | J ≈ 2.0 | This proton is ortho to the nitro group and meta to the bromine, experiencing strong deshielding. It is coupled only to H5. |

| Ar-H (H5) | ~8.15 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 | This proton is ortho to the bromine and meta to the nitro group. It is coupled to both H3 and H6. |

| Ar-H (H6) | ~7.60 | Doublet (d) | J ≈ 8.5 | This proton is ortho to the acetic acid group and meta to the nitro group. |

| CH₂ | ~3.80 | Singlet (s) | N/A | The methylene protons are adjacent to both the aromatic ring and the carbonyl group, resulting in a downfield shift. No adjacent protons to couple with. |

Causality: The predicted chemical shifts are based on incremental calculations and comparison with the known spectrum of the isomer, (4-Bromo-2-nitrophenyl)acetic acid, which shows aromatic protons in the 7.5-8.5 ppm range[1]. The relative positions of the substituents in our target molecule (bromine at C2, nitro at C4) will alter the specific splitting patterns and shifts as outlined. The nitro group's strong deshielding effect is most pronounced on the ortho (H3, H5) and para (not present) protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~175 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C4 (C-NO₂) | ~148 | The carbon atom directly attached to the strongly electron-withdrawing nitro group is highly deshielded. |

| C1 (C-CH₂COOH) | ~140 | Aromatic carbon attached to the alkyl group, deshielded. |

| C2 (C-Br) | ~122 | The carbon attached to bromine shows a moderate downfield shift due to electronegativity and heavy atom effects. |

| C3, C5, C6 (Ar-C-H) | 125 - 135 | These carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents. |

| CH₂ | ~40 | Aliphatic carbon adjacent to a carbonyl and an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Vibration Type | Rationale and Comparative Insights |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | O-H stretch | The broadness is due to hydrogen bonding between carboxylic acid dimers. |

| C-H (Aromatic) | 3100 - 3000 | C-H stretch | Characteristic for sp² C-H bonds. |

| C=O (Carboxylic Acid) | ~1700 | C=O stretch | This is a strong, sharp absorption. A patent for the isomer (4-Bromo-2-nitrophenyl)acetic acid reports this peak at 1700 cm⁻¹[2]. |

| N=O (Nitro Group) | 1550 - 1500 (asymmetric) | N=O stretch | The nitro group gives two strong, characteristic stretching bands. |

| N=O (Nitro Group) | 1370 - 1330 (symmetric) | N=O stretch | The second characteristic nitro group absorption. |

| C-O (Carboxylic Acid) | 1300 - 1200 | C-O stretch | Coupled with O-H in-plane bending. |

Experimental Insight: The presence of a very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ obscuring the C-H stretches, coupled with a strong, sharp peak around 1700 cm⁻¹, is a definitive indicator of a carboxylic acid functional group in the solid or liquid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Weight : The monoisotopic mass of C₈H₆BrNO₄ is 258.9480 Da[3].

Predicted Data Table 4: Key Predicted m/z Peaks for this compound [3]

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 258.9475 / 260.9455 | The molecular ion peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M/M+2 isotopic pattern of nearly equal intensity. |

| [M-H]⁻ | 257.9408 / 259.9388 | The deprotonated molecule, commonly observed in negative ion mode ESI-MS. |

| [M+H]⁺ | 259.9553 / 261.9533 | The protonated molecule, common in positive ion mode ESI-MS. |

| [M+Na]⁺ | 281.9373 / 283.9353 | The sodium adduct, frequently observed in ESI-MS. |

| [M-COOH]⁺ | 213.9615 / 215.9595 | A common fragmentation pathway is the loss of the carboxylic acid group (45 Da), known as decarboxylation. |

Trustworthiness through Isotopic Patterns: The most self-validating feature in the mass spectrum will be the isotopic signature of bromine. Observing a pair of peaks separated by 2 m/z units with roughly equal intensity is a very strong confirmation that a single bromine atom is present in the ion.

Figure 2. Primary fragmentation pathway via decarboxylation.

Experimental Protocols

To acquire the data discussed, standardized protocols should be followed. These methodologies are designed to be self-validating systems, ensuring data reproducibility and accuracy.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. A longer acquisition time (e.g., hundreds to thousands of scans) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Figure 3. Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol

-

Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Scan : Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The software automatically performs the background subtraction.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Acquisition : Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to observe different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Data Analysis : Analyze the resulting spectrum for the molecular ion peaks and their characteristic bromine isotopic patterns.

Conclusion

While direct experimental spectra for this compound are not readily found in published literature, a robust and reliable spectroscopic profile can be constructed through predictive methods and comparative analysis with its isomers. The expected ¹H and ¹³C NMR, IR, and MS data presented in this guide provide a strong foundation for researchers to identify and characterize this compound. The key identifying features will be the specific pattern of the three aromatic protons in the ¹H NMR, the strong carboxylic acid and nitro group absorptions in the IR, and the definitive M/M+2 isotopic pattern in the mass spectrum.

References

"2-(2-Bromo-4-nitrophenyl)acetic acid" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Bromo-4-nitrophenyl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound (CAS No. 66949-40-4), a key intermediate in organic and pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven methodologies. We will explore the compound's solubility profile in various solvent systems and delve into its stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. All protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[1][2] Understanding its fundamental physicochemical properties is a critical first step in its application for research and development.

A precise understanding of solubility is paramount for designing reaction conditions, developing formulations, and performing purification. Similarly, knowledge of its chemical stability and degradation pathways is essential for establishing appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66949-40-4 | [5] |

| Molecular Formula | C₈H₆BrNO₄ | [5][6] |

| Molecular Weight | 260.04 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | Off-white to pale yellow solid | [1] (isomer data) |

| Melting Point | 156-160 °C | [7][8][9] (isomer data) |

| pKa | 3.81 ± 0.10 (Predicted) | [9] (isomer data) |

| XLogP3 | 1.9 (Predicted) | [7] (isomer data) |

Note: Some experimental data in the public domain pertains to the isomer 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3). Due to structural similarity, these values are included as close estimates but should be experimentally verified for the specific 2-bromo-4-nitro isomer.

Solubility Profile: A Methodical Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate dictates its behavior in various media, from reaction solvents to physiological environments. The presence of a polar carboxylic acid group and a largely nonpolar substituted benzene ring gives this compound a solubility profile that is highly dependent on the solvent's polarity and pH.

Expected Solubility

-

Aqueous Solubility : The compound is expected to have low solubility in neutral water due to the hydrophobic phenyl ring.[10] As a carboxylic acid, its solubility is predicted to increase significantly in alkaline aqueous solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), it will remain in its less soluble, protonated form.

-

Organic Solubility : It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group. Solubility is expected to be lower in nonpolar solvents like hexanes or toluene.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility. The core principle is to saturate a solvent with the compound over a defined period, then quantify the dissolved concentration.

Rationale for Experimental Design:

-

Equilibrium Time: A 24-to-72-hour agitation period is chosen to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity, allowing for accurate measurement of the analyte in the presence of potential minor impurities.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to several vials, ensuring a significant amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired test solvent (e.g., Water, pH 3.0 buffer, pH 7.4 buffer, Methanol, Acetonitrile) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all particulate matter. The choice of filter material should be validated to ensure no compound adsorption.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound.

Table 2: Predicted Solubility Classification

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 7.0) | Slightly Soluble | Predominantly in protonated acid form.[10] |

| 0.1 M NaOH (aq) | Soluble | Formation of the highly soluble sodium carboxylate salt. |

| 0.1 M HCl (aq) | Poorly Soluble | Common ion effect and suppression of carboxylate formation. |

| Methanol | Soluble | Polar protic solvent, capable of H-bonding. |

| Acetonitrile | Moderately Soluble | Polar aprotic solvent. |

| Dichloromethane | Slightly Soluble | Medium polarity, less effective at solvating the carboxylic acid. |

| Hexane | Insoluble | Nonpolar solvent, unable to solvate the polar functional groups. |

Visualization: Solubility Workflow

The following diagram outlines the logical flow of the experimental solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability and Forced Degradation

Forced degradation (or stress testing) is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[3][4] These studies provide invaluable insights into the intrinsic stability of the molecule and help in the development of stability-indicating methods.[11][12]

Overview of Stress Conditions

The standard stress conditions applied in forced degradation studies are hydrolysis, oxidation, photolysis, and thermal stress.[4][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed and can be adequately characterized.[12]

Experimental Protocol: Forced Degradation Study

Rationale for Experimental Design:

-

Stress Levels: The conditions (reagent concentration, temperature, duration) are chosen to induce detectable degradation without forcing unrealistic reaction pathways.

-

Mass Balance: A key aspect of a successful study is achieving mass balance, where the sum of the assay of the parent compound and the impurities (degradants) is close to 100% of the initial concentration. This ensures all significant degradants have been detected.[3]

-

Chromatographic Specificity: The analytical method (typically HPLC) must be able to separate all degradation products from the parent peak and from each other, demonstrating the method is "stability-indicating."

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified time. Cool, neutralize with 0.1 M HCl, and dilute for analysis. Expected Reaction: The acidic proton will be removed, but the phenylacetic acid moiety is generally stable to hydrolysis. Degradation might occur at the nitro or bromo positions under harsh conditions.

-

Oxidative Degradation: Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time. Dilute for analysis. Expected Reaction: The benzylic position (the -CH₂- group) is susceptible to oxidation.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a set period. Also, expose the stock solution to heat as described in the acid hydrolysis step (in a neutral solution).

-

Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/DAD or LC-MS method. Peak purity analysis of the parent peak is essential.

Potential Degradation Pathways

The structure of this compound suggests several potential points of chemical instability under stress conditions:

-

Reduction of Nitro Group: Under certain reductive or photolytic conditions, the nitro group (-NO₂) could be reduced to a nitroso (-NO) or an amino (-NH₂) group.

-

Oxidation of Benzylic Carbon: The methylene bridge is a potential site for oxidative attack, which could lead to the formation of a ketone or other related species.

-

Decarboxylation: While generally requiring high heat, thermal stress could potentially lead to decarboxylation.

-

Nucleophilic Aromatic Substitution: Under harsh basic conditions, the bromine or nitro groups, which are activating substituents, could be susceptible to nucleophilic substitution.

Visualization: Forced Degradation Workflow & Pathways

Caption: Forced degradation workflow and potential degradation routes.

Recommended Storage and Handling

Based on the compound's chemical nature and general stability principles for related molecules, the following storage and handling procedures are recommended to ensure its integrity:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the risk of any potential thermal degradation.[1]

-

Light: Store in light-resistant containers to protect against potential photolytic degradation.

-

Atmosphere: Keep containers tightly sealed to protect from moisture and atmospheric contaminants. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for high-purity reference standards.

-

pH: Avoid prolonged storage in highly basic or acidic aqueous solutions, as these conditions are most likely to promote hydrolysis or other degradation reactions.

Conclusion

This compound is a compound with moderate stability, characteristic of many substituted phenylacetic acids used in synthesis. Its solubility is highly dependent on the pH and polarity of the solvent system. While generally stable under ambient, dry, and dark conditions, it is susceptible to degradation under forced conditions of heat, strong base, oxidation, and light. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to handle, store, and analyze this compound effectively, ensuring the integrity and success of their scientific endeavors. A thorough, experimentally-driven evaluation as described herein is essential for any application in a regulated research or development environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-Bromo-4-nitrophenoxyacetic acid | 25300-00-9 [smolecule.com]

- 3. biomedres.us [biomedres.us]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 98% | CAS: 66949-40-4 | AChemBlock [achemblock.com]

- 6. This compound | C8H6BrNO4 | CID 12404388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]

- 9. 6127-11-3 CAS MSDS ((4-BROMO-2-NITRO-PHENYL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activity of 2-(2-Bromo-4-nitrophenyl)acetic acid

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel chemical entities with therapeutic potential. Within this landscape, substituted phenylacetic acid derivatives represent a privileged scaffold, known to interact with a diverse array of biological targets. This guide focuses on a specific, yet under-explored molecule: 2-(2-Bromo-4-nitrophenyl)acetic acid. By dissecting its structural components—the phenylacetic acid core, the bromine substituent, and the nitro group—we can extrapolate and propose a series of potential biological activities. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not just hypotheses, but detailed, actionable experimental protocols to rigorously investigate the therapeutic promise of this compound. Our approach is grounded in scientific integrity, with each proposed step designed to be self-validating and supported by established methodologies.

Molecular Profile of this compound

This compound is an organic compound with the chemical formula C₈H₆BrNO₄.[1] Its structure is characterized by a phenylacetic acid backbone, which is known to be a key feature in various biologically active molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs) and plant auxins.[2][3][4] The phenyl ring is substituted with a bromine atom at the ortho-position and a nitro group at the para-position relative to the acetic acid moiety. These substitutions are critical as they modulate the electronic and steric properties of the molecule, thereby influencing its potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | PubChem CID 12404388[1] |

| Molecular Weight | 260.04 g/mol | Smolecule[5] |

| IUPAC Name | This compound | PubChem CID 12404388[1] |

The presence of the electron-withdrawing nitro group and the halogen bromine atom can significantly impact the compound's acidity, lipophilicity, and metabolic stability, all of which are pivotal in determining its pharmacokinetic and pharmacodynamic profile.[6][7]

Postulated Biological Activities and Investigative Frameworks

The unique combination of a phenylacetic acid scaffold with bromo and nitro substituents suggests several avenues for biological activity. Below, we explore these hypotheses and provide detailed experimental workflows for their validation.

Antimicrobial Activity

Hypothesis: The presence of the nitroaromatic group, a known pharmacophore in several antimicrobial agents, coupled with the lipophilicity-enhancing bromine atom, suggests that this compound may possess antimicrobial properties.[6][7][8] Phenylacetic acid itself has been shown to exhibit antimicrobial effects.[3][9]

Experimental Workflow: Antimicrobial Susceptibility Testing

This workflow outlines the initial screening of the compound's antimicrobial efficacy.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol:

-

Strain Selection: A panel of clinically relevant microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serial dilutions should be made in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism as per CLSI guidelines.

-

Incubation: Inoculate the microtiter plates with the microbial suspension and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine if the compound is microbicidal or microbistatic, an aliquot from the wells showing no growth in the MIC assay is plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Anticancer Activity

Hypothesis: Nitroaromatic compounds have been investigated for their anticancer properties, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors.[6][7] The phenylacetic acid scaffold is also present in some anticancer agents. Therefore, this compound is a candidate for evaluation as a potential anticancer agent.

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Induction

This workflow describes the initial assessment of the compound's effect on cancer cell viability and its ability to induce programmed cell death.

Caption: Workflow for In Vitro Anticancer Evaluation.

Detailed Protocol:

-

Cell Line Selection: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used. A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

-

Cell Viability Assay (MTT):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT reagent and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at its IC₅₀ concentration for a predetermined time.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-inflammatory Activity

Hypothesis: Many phenylacetic acid derivatives are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The substituents on the phenyl ring can influence the potency and selectivity of COX inhibition. Thus, this compound warrants investigation for its potential anti-inflammatory effects.

Experimental Workflow: In Vitro Anti-inflammatory Assays

This workflow details the investigation of the compound's ability to inhibit key inflammatory mediators.

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Detailed Protocol:

-

COX Inhibition Assay:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Incubate the respective enzymes with arachidonic acid and varying concentrations of the test compound.

-

Measure the production of prostaglandin G₂ (PGG₂) via a colorimetric or fluorometric method.

-

Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

-

-

Inhibition of Nitric Oxide (NO) Production in Macrophages:

-

Culture murine macrophage cells (e.g., RAW 264.7) and pre-treat with different concentrations of the compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

-

Inhibition of Pro-inflammatory Cytokine Production:

-

Using the same experimental setup as the NO assay, collect the cell culture supernatants.

-

Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Concluding Remarks and Future Directions